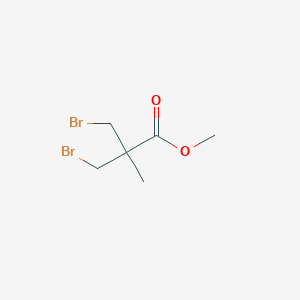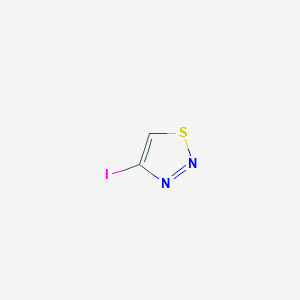![molecular formula C8H15ClO4S B6616882 [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride CAS No. 1484954-88-2](/img/structure/B6616882.png)
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is a chemical compound with the molecular formula C8H15ClO4S. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride typically involves the reaction of 4-(methoxymethyl)oxane with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
Chemistry
In chemistry, [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is used as a reagent in organic synthesis. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, the compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also employed in the development of drug candidates and diagnostic tools .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various applications, from organic synthesis to biological modifications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog that lacks the oxane ring structure.
4-(Methoxymethyl)oxane: The parent compound without the methanesulfonyl group.
4-(Methoxymethyl)oxan-4-yl]methanesulfonate: A related compound where the chloride is replaced by a sulfonate group.
Uniqueness
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is unique due to its combination of the oxane ring and the methanesulfonyl group. This structure imparts specific reactivity and properties that are not found in simpler analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)2-4-13-5-3-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKDHABGPCLSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
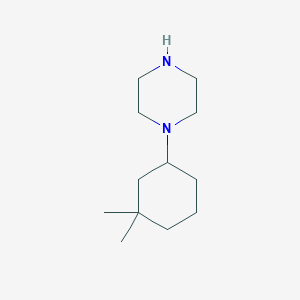

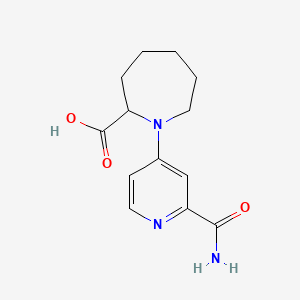
![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)
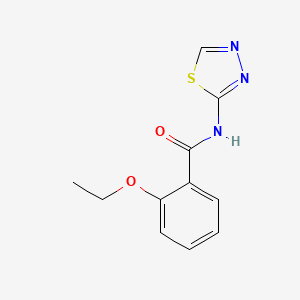
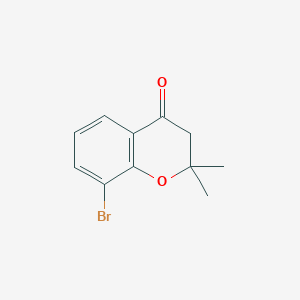
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
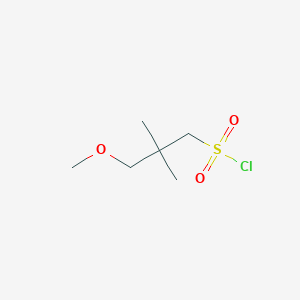
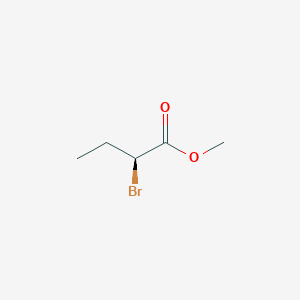

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
